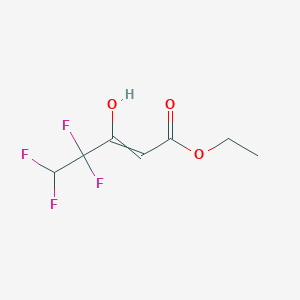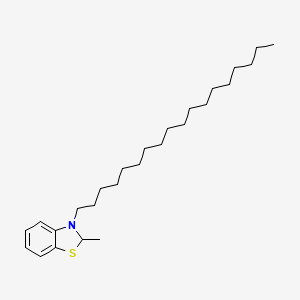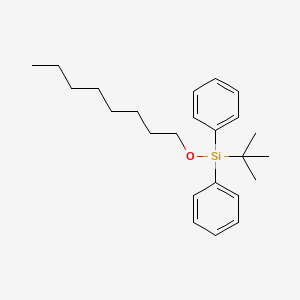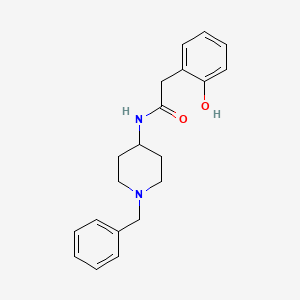
N-(1-Benzylpiperidin-4-YL)-2-(2-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and a 2-hydroxyphenylacetamide moiety attached to the fourth position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide typically involves the following steps:
Formation of 1-Benzylpiperidine: This can be achieved by the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation Reaction: The 1-benzylpiperidine is then reacted with 2-(2-hydroxyphenyl)acetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide may involve optimized reaction conditions such as:
Use of Catalysts: Catalysts like palladium on carbon (Pd/C) can be used to enhance the reaction rate.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(1-Benzylpiperidine-4-yl)-2-(2-methoxyphenyl)acetamide
- N-(1-Benzylpiperidine-4-yl)-2-(2-chlorophenyl)acetamide
Uniqueness
N-(1-Benzylpiperidine-4-yl)-2-(2-hydroxyphenyl)acetamide is unique due to the presence of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring.
特性
CAS番号 |
132862-44-3 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-2-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O2/c23-19-9-5-4-8-17(19)14-20(24)21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,23H,10-15H2,(H,21,24) |
InChIキー |
QAVLAMQSUHTFQF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
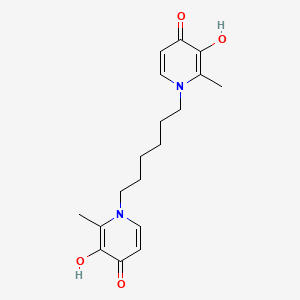
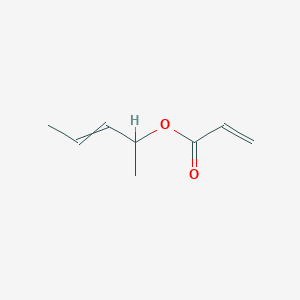
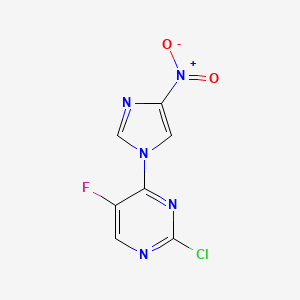
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)



